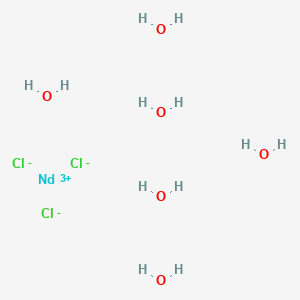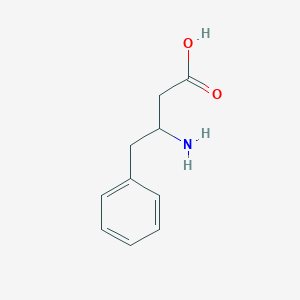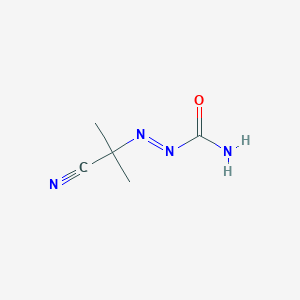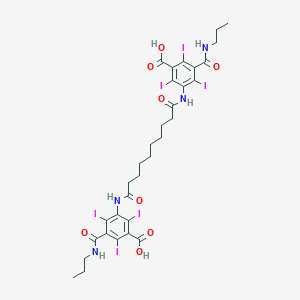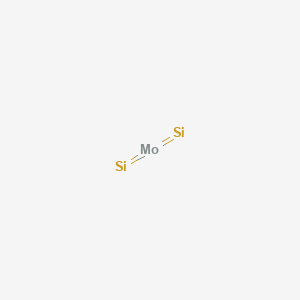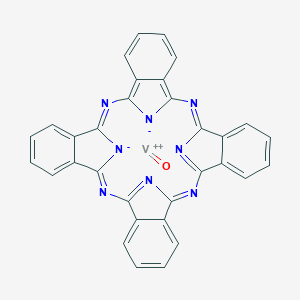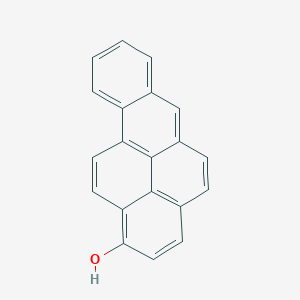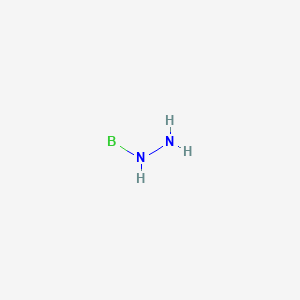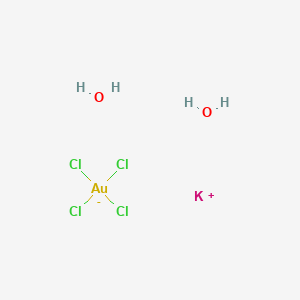
Potassium;tetrachlorogold(1-);dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;tetrachlorogold(1-);dihydrate, also known as potassium tetrachloroaurate(III) dihydrate, is a chemical compound with the molecular formula KAuCl₄·2H₂O. It is a yellow to orange crystalline powder that is soluble in water and ethanol. This compound is primarily used as a raw material for the preparation of gold(III) dithiolate complexes, which have applications in luminescence studies, photosensitizers, and photocatalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;tetrachlorogold(1-);dihydrate can be synthesized through the reaction of gold(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the crystalline product. The general reaction is as follows:
AuCl3+KCl+2H2O→KAuCl4⋅2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity gold and potassium chloride. The process is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Thiolates, phosphines.
Major Products Formed
Metallic Gold: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands.
Wissenschaftliche Forschungsanwendungen
Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.
Wirkmechanismus
The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tetrachloroaurate(III)
- Gold(III) chloride
- Sodium tetrachloroaurate(III)
Uniqueness
Potassium;tetrachlorogold(1-);dihydrate is unique due to its high solubility in water and ethanol, making it suitable for various applications in aqueous and organic media. Additionally, its dihydrate form provides stability and ease of handling compared to anhydrous forms .
Eigenschaften
CAS-Nummer |
13005-39-5 |
|---|---|
Molekularformel |
AuCl4.2H2O.K AuCl4H4KO2 |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
potassium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI-Schlüssel |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Kanonische SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


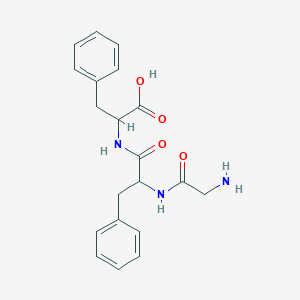
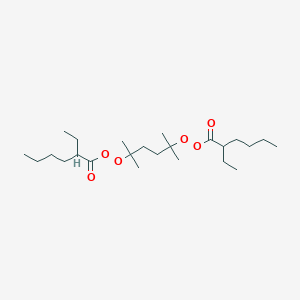


![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
